6-bromo-1H-indole-2-carbaldehyde
CAS No.: 105191-12-6
Cat. No.: VC21079727
Molecular Formula: C9H6BrNO
Molecular Weight: 224.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105191-12-6 |
|---|---|
| Molecular Formula | C9H6BrNO |
| Molecular Weight | 224.05 g/mol |
| IUPAC Name | 6-bromo-1H-indole-2-carbaldehyde |
| Standard InChI | InChI=1S/C9H6BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-5,11H |
| Standard InChI Key | IGZHNWFLHSANSN-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Br)NC(=C2)C=O |
| Canonical SMILES | C1=CC2=C(C=C1Br)NC(=C2)C=O |
Introduction
Chemical Identity and Structural Properties
6-Bromo-1H-indole-2-carbaldehyde is characterized by a unique combination of structural features that contribute to its reactivity and applications in organic synthesis. The compound contains an indole core with a bromine substituent at the 6-position and an aldehyde group at the 2-position.
Basic Identifiers and Properties
6-Bromo-1H-indole-2-carbaldehyde can be identified through several standard chemical identifiers as outlined in Table 1.
Table 1: Chemical Identifiers of 6-Bromo-1H-indole-2-carbaldehyde
| Parameter | Value |
|---|---|
| CAS Number | 105191-12-6 |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.06 g/mol |
| IUPAC Name | 6-bromo-1H-indole-2-carbaldehyde |
| Synonyms | 6-Bromo-1H-indole-2-carboxaldehyde |
| MDL Number | MFCD06738308 |
| InChI | InChI=1S/C9H6BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-5,11H |
| InChI Key | IGZHNWFLHSANSN-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Br)NC(=C2)C=O |
| EC Number | 831-173-8 |
Physical Properties
The physical properties of 6-bromo-1H-indole-2-carbaldehyde are crucial for its handling, storage, and application in various synthetic processes. Table 2 summarizes these important physical characteristics.
Table 2: Physical Properties of 6-Bromo-1H-indole-2-carbaldehyde
| Property | Value |
|---|---|
| Physical State | Solid |
| Melting Point | 181-183°C |
| Boiling Point | 395.5±22.0°C at 760 mmHg |
| Density | 1.7±0.1 g/cm³ |
| Flash Point | 193.0±22.3°C |
| Index of Refraction | 1.752 |
| Vapor Pressure | 0.0±0.9 mmHg at 25°C |
The structural configuration of 6-bromo-1H-indole-2-carbaldehyde includes a planar indole ring system with the bromine atom positioned at the 6-position of the benzene ring portion and the aldehyde group attached to the 2-position adjacent to the nitrogen atom. This arrangement creates a specific electronic distribution that influences its reactivity patterns, particularly in electrophilic substitution reactions .
Synthesis Methodologies
The synthesis of 6-bromo-1H-indole-2-carbaldehyde typically involves selective bromination of indole derivatives followed by formylation reactions. Several established methods exist for its preparation, with varying degrees of complexity and yield efficiency.
General Synthetic Routes
The most common approach for synthesizing 6-bromo-1H-indole-2-carbaldehyde involves the bromination of 1H-indole-2-carbaldehyde using bromine in a suitable solvent such as acetic acid. This reaction is carried out under carefully controlled conditions to ensure selective bromination at the 6-position of the indole ring.
Specific Synthesis Example
A documented synthesis route for derivatives of 6-bromo-1H-indole-2-carbaldehyde involves the following reaction sequence:
Table 3: Reaction Conditions for the Synthesis of 6-Bromo-1-methylindole-2-carbaldehyde
| Stage | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 6-bromo-1H-indole-2-carbaldehyde with sodium hydride | In DMF at 0°C under N₂ atmosphere | Intermediate |
| 2 | Addition of methyl iodide | In DMF at 0-20°C for 4 h | 99% |
The reaction proceeds via deprotonation of the NH group of 6-bromo-1H-indole-2-carbaldehyde by sodium hydride, followed by methylation with methyl iodide. The product, 6-bromo-1-methylindole-2-carbaldehyde, is obtained in excellent yield (99%) as a yellow solid. The successful synthesis was confirmed by ¹H NMR spectroscopy: (500 MHz, CDCl₃) δ 9.89 (s, 1H), 7.59 (d, J=9.0 Hz, 2H), 7.28 (dd, J=8.5, 2.0 Hz, 1H), 7.22 (s, 1H), 4.07 (s, 3H) .
Chemical Reactivity and Reactions
The reactivity of 6-bromo-1H-indole-2-carbaldehyde is largely governed by the presence of both the aldehyde group and the bromine substituent, each offering distinct reaction pathways.
Key Reaction Types
6-Bromo-1H-indole-2-carbaldehyde undergoes several important chemical reactions that are useful in synthetic organic chemistry:
-
Oxidation Reactions: The aldehyde group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
-
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride.
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Substitution Reactions: The bromine atom serves as a leaving group and can be substituted with various nucleophiles under appropriate conditions.
-
Condensation Reactions: The aldehyde group readily participates in condensation reactions with amines, hydrazines, and other nucleophiles.
Documented Reaction Example
Biological Activity and Mechanisms of Action
The biological profile of 6-bromo-1H-indole-2-carbaldehyde is of particular interest due to the indole scaffold's prevalence in biologically active compounds.
Biochemical Pathways and Target Interactions
6-Bromo-1H-indole-2-carbaldehyde, like many indole derivatives, has been found to interact with various biological targets through electrophilic substitution processes, which occur readily on the indole nucleus due to the delocalization of π-electrons. These interactions enable the compound to affect multiple biochemical pathways, contributing to its diverse biological activities.
Documented Biological Activities
Research suggests that 6-bromo-1H-indole-2-carbaldehyde possesses several important biological properties:
Table 4: Biological Activities Associated with 6-Bromo-1H-indole-2-carbaldehyde
| Activity Type | Description | Relevance |
|---|---|---|
| Antiviral | Inhibition of viral enzyme activities | Potential development of antiviral agents |
| Anticancer | Cytotoxic effects on cancer cell lines | Cancer therapy research |
| Antimicrobial | Activity against bacterial and fungal pathogens | Development of antimicrobial compounds |
| Anti-inflammatory | Modulation of inflammatory responses | Potential anti-inflammatory applications |
| Antioxidant | Free radical scavenging properties | Prevention of oxidative stress |
The compound's interaction with specific enzymes and receptors can lead to inhibition of cell proliferation and modulation of immune responses, providing a mechanistic basis for its observed biological effects.
Research Applications and Industrial Uses
The versatile chemical structure of 6-bromo-1H-indole-2-carbaldehyde lends itself to various applications in both academic research and industrial settings.
Applications in Synthetic Chemistry
In synthetic organic chemistry, 6-bromo-1H-indole-2-carbaldehyde serves as a valuable building block for:
-
The preparation of more complex indole derivatives
-
The synthesis of heterocyclic compounds with potential biological activities
-
Structure-activity relationship studies in medicinal chemistry
Industrial Applications
Beyond the laboratory, 6-bromo-1H-indole-2-carbaldehyde finds utility in several industrial sectors:
Table 5: Industrial Applications of 6-Bromo-1H-indole-2-carbaldehyde
| Industry | Application | Description |
|---|---|---|
| Pharmaceutical | Drug development | Intermediate in the synthesis of pharmaceutical candidates |
| Agrochemical | Pesticide synthesis | Building block for crop protection agents |
| Materials | Specialty materials | Component in the development of functional materials |
| Chemical | Dye and pigment production | Precursor for colored compounds |
The compound's ability to undergo various transformations makes it particularly valuable in the pharmaceutical industry, where it contributes to the development of novel drug candidates with diverse pharmacological properties .
Comparison with Related Compounds
Understanding the relationship between 6-bromo-1H-indole-2-carbaldehyde and structurally similar compounds provides valuable insights into structure-activity relationships and potential applications.
Structural Homologs
Two close structural analogs of 6-bromo-1H-indole-2-carbaldehyde are 5-bromo-1H-indole-2-carbaldehyde and 6-bromo-1H-indole-3-carbaldehyde. These compounds differ in either the position of the bromine atom or the aldehyde group on the indole scaffold.
Table 6: Comparison of 6-Bromo-1H-indole-2-carbaldehyde with Related Compounds
| Compound | CAS Number | Key Structural Difference | Impact on Properties |
|---|---|---|---|
| 6-Bromo-1H-indole-2-carbaldehyde | 105191-12-6 | Reference compound | Baseline for comparison |
| 5-Bromo-1H-indole-2-carbaldehyde | 53590-50-4 | Bromine at position 5 | Altered electronic distribution and reactivity |
| 6-Bromo-1H-indole-3-carbaldehyde | 17826-04-9 | Aldehyde at position 3 | Different reactivity pattern and biological activity profile |
The position of substituents on the indole ring significantly influences the electronic properties, reactivity patterns, and biological activities of these compounds. For instance, the 3-carbaldehyde isomer may exhibit different binding interactions with biological targets compared to the 2-carbaldehyde derivative .
Predicted Collision Cross Section Data
Table 7: Predicted Collision Cross Section Data for 6-Bromo-1H-indole-2-carbaldehyde
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 223.97057 | 141.1 |
| [M+Na]⁺ | 245.95251 | 145.6 |
| [M+NH₄]⁺ | 240.99711 | 146.3 |
| [M+K]⁺ | 261.92645 | 146.1 |
| [M-H]⁻ | 221.95601 | 141.2 |
| [M+Na-2H]⁻ | 243.93796 | 144.5 |
| [M]⁺ | 222.96274 | 140.5 |
| [M]⁻ | 222.96384 | 140.5 |
These CCS values provide a fingerprint that can help identify and distinguish 6-bromo-1H-indole-2-carbaldehyde from its structural isomers in complex mixtures .
| Category | Details |
|---|---|
| Hazard Statements | H315 (Causes skin irritation) |
| H319 (Causes serious eye irritation) | |
| H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) |
| P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | |
| First Aid Measures | Eye Contact: Rinse cautiously with water for several minutes |
| Skin Contact: Wash with copious amounts of water | |
| Inhalation: Remove to fresh air | |
| Ingestion: Seek medical attention |
These safety considerations should be strictly adhered to when handling this compound in laboratory or industrial settings .
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